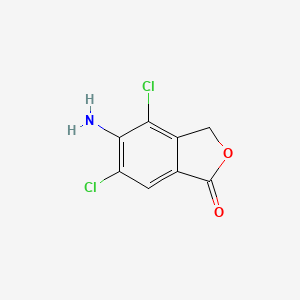
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is a chemical compound that belongs to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one typically involves multi-step organic reactions. One common route might include the chlorination of an isobenzofuran derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of less chlorinated or deaminated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield chlorinated quinones, while substitution reactions could produce various functionalized isobenzofurans.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one could be used as a building block for synthesizing more complex molecules. Its unique structure might make it valuable in developing new materials or catalysts.
Biology
In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it shows activity against specific biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it valuable in developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dichloroisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate these pathways and understand how the compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-chloroisobenzofuran-1(3H)-one
- 5-Amino-6-chloroisobenzofuran-1(3H)-one
- 4,6-Dichloroisobenzofuran-1(3H)-one
Uniqueness
5-Amino-4,6-dichloroisobenzofuran-1(3H)-one is unique due to the presence of both amino and dichloro substituents on the isobenzofuran ring. This combination of functional groups might confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H5Cl2NO2 |
|---|---|
Molecular Weight |
218.03 g/mol |
IUPAC Name |
5-amino-4,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2,11H2 |
InChI Key |
YOJVCGUDXLMUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
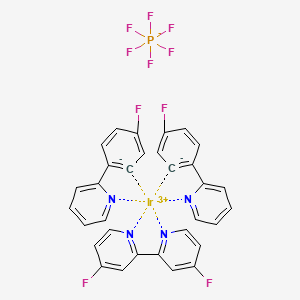

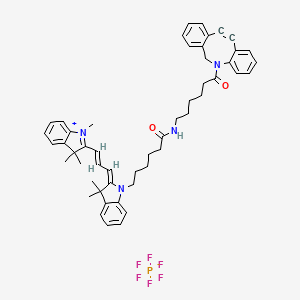

![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
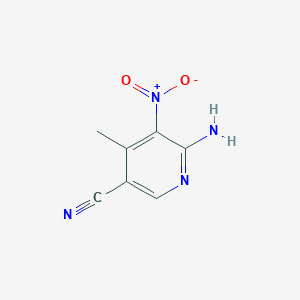

![5-(7-Chlorofuro[3,2-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B13893358.png)
![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)

![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
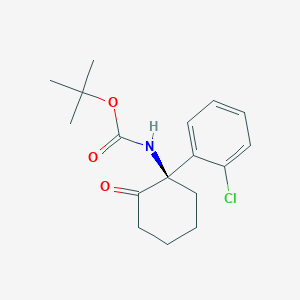
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
